REACTION_CXSMILES
|
[CH2:1]1[CH2:5]O[CH2:3][CH2:2]1.[CH:6]1N=CN(C(N2C=[N:16][CH:15]=[CH:14]2)=O)[CH:7]=1.[ClH:18].N[CH2:20][CH2:21][C:22]1[C:30]2[C:25](=[CH:26][CH:27]=[CH:28][CH:29]=2)N[CH:23]=1.CCN(C(C)C)[CH:34]([CH3:36])[CH3:35]>CN(C=O)C>[CH3:3][C:2]1[CH:36]=[CH:34][C:35]([CH:15]([NH2:16])[C:14]2[CH:29]=[CH:30][CH:22]=[CH:21][CH:20]=2)=[CH:5][CH:1]=1.[CH2:21]=[CH:22][C:30]1[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=1.[CH2:6]=[CH:7][C:27]1[CH:28]=[CH:29][C:30]([CH:22]=[CH2:23])=[CH:25][CH:26]=1.[ClH:18] |f:2.3,6.7.8.9|
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Name
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Fmoc-Asn(Trt)Ser(But)PheAzaGlyLeuArg(Me,Boc2)Phe-Rink-Amide MBHA resin
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
|
|
Name
|
|
Quantity
|
32 mg
|
Type
|
reactant
|
Smiles
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Cl.NCCC1=CNC2=CC=CC=C12
|
Name
|
|
Quantity
|
28 μL
|
Type
|
reactant
|
Smiles
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CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
500 μL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Type
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CUSTOM
|
Details
|
by shaking for 2 hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
by shaking for 24 hours
|
Duration
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24 h
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Type
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WASH
|
Details
|
Thereafter the resin washed
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
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Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)C(C2=CC=CC=C2)N.C=CC1=CC=CC=C1.C=CC1=CC=C(C=C1)C=C.Cl
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |